Cas no 1805622-61-0 (2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile)

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile is a fluorinated nitropyridine derivative with a reactive acetonitrile substituent, offering versatility in synthetic applications. The presence of a difluoromethyl group enhances its stability and influences electronic properties, making it valuable for constructing complex heterocyclic frameworks. The hydroxyl and nitro groups provide additional functional handles for further derivatization, such as nucleophilic substitutions or reductions. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated pyridines are sought after for their bioactivity and metabolic stability. Its well-defined structure ensures reproducibility in synthetic pathways, supporting its use as a key intermediate in medicinal chemistry and material science.
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile structure
1805622-61-0 structure
Product name:2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile
CAS No:1805622-61-0
MF:C8H5F2N3O3
MW:229.140408277512
CID:4888251

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile
    • Inchi: 1S/C8H5F2N3O3/c9-8(10)7-4(1-2-11)5(13(15)16)3-6(14)12-7/h3,8H,1H2,(H,12,14)
    • InChI Key: ISEUUHHAVFUKGE-UHFFFAOYSA-N
    • SMILES: FC(C1=C(CC#N)C(=CC(N1)=O)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 453
  • Topological Polar Surface Area: 98.7
  • XLogP3: -0.4

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028758-500mg
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile
1805622-61-0 95%
500mg
$1,685.00 2022-04-01
Alichem
A029028758-250mg
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile
1805622-61-0 95%
250mg
$970.20 2022-04-01
Alichem
A029028758-1g
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile
1805622-61-0 95%
1g
$2,808.15 2022-04-01

Additional information on 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile: A Comprehensive Overview

The compound 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile, with the CAS number 1805622-61-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, a nitro group, and an acetonitrile moiety. These functional groups confer the molecule with versatile chemical properties, making it a valuable substrate for various applications.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile in drug discovery, particularly in the development of anti-cancer agents. The nitro group on the pyridine ring is known to exhibit strong electron-withdrawing properties, which can enhance the molecule's ability to interact with biological targets. Additionally, the hydroxyl group provides opportunities for hydrogen bonding, further increasing the compound's bioavailability and pharmacokinetic properties. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.

The synthesis of 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the pyridine ring, followed by successive substitutions to introduce the difluoromethyl, hydroxyl, nitro, and acetonitrile groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in chiral drug design.

In terms of chemical applications, 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile coordination chemistry, enabling the formation of complex networks with tailored properties. For instance, studies have shown that this compound can act as a ligand in MOFs designed for gas storage and separation applications. Its ability to coordinate with transition metals such as copper and zinc has been extensively studied in recent research.

The environmental impact and safety profile of 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile are critical considerations given its potential widespread use. Recent toxicity studies have indicated that while the compound exhibits potent biological activity, it also demonstrates moderate toxicity in aquatic organisms. This highlights the need for careful handling and disposal practices to minimize environmental risks. Regulatory agencies are increasingly focusing on such compounds to ensure their safe use in industrial and pharmaceutical settings.

In conclusion, 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine-3-acetonitrile is a multifaceted compound with promising applications across various scientific domains. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern chemistry and materials science.

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